4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione
Description
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione is a polycyclic organic compound characterized by a seven-carbon chain (heptane backbone) substituted with benzoyl and four phenyl groups, along with two ketone (dione) functionalities at positions 1 and 6. The compound’s extended conjugation and bulky substituents may influence its physicochemical properties, such as solubility and reactivity, compared to simpler dione derivatives.
Properties
CAS No. |
7149-37-3 |
|---|---|
Molecular Formula |
C38H32O3 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
4-benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione |
InChI |
InChI=1S/C38H32O3/c39-35(30-20-10-3-11-21-30)26-33(28-16-6-1-7-17-28)37(38(41)32-24-14-5-15-25-32)34(29-18-8-2-9-19-29)27-36(40)31-22-12-4-13-23-31/h1-25,33-34,37H,26-27H2 |
InChI Key |
SKKTZQOOIKWLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione typically involves the reaction of acetophenone with benzaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-4,7-diones and N-Oxide Derivatives (–3)
The benzimidazole-4,7-dione derivatives (e.g., compounds 5a–d and 6a–d ) share the dione motif but differ fundamentally in their core structure. These compounds feature a fused benzimidazole ring system with ketones at positions 4 and 7, synthesized via cyclocondensation of diamines with aldehydes followed by oxidation (–3). Key comparisons include:
Structural Differences
- Core Architecture :
- Heptane-dione : Linear aliphatic chain with bulky aryl substituents.
- Benzimidazole-diones : Rigid aromatic heterocycle with planar geometry.
- Functional Groups :
Comparison with Other Dione-Containing Compounds
While describes benzathine benzylpenicillin (a penicillin salt), it is structurally unrelated to diones and thus excluded from this comparison.
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